molecular formula C14H18N2O8 B013773 p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS No. 23646-68-6

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B013773
CAS No.: 23646-68-6
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-RGDJUOJXSA-N
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Description

Molecular Structure and Physical Properties

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (CAS: 23646-68-6) consists of an N-acetylgalactosamine (GalNAc) moiety with a p-nitrophenyl group attached at the anomeric carbon in the alpha configuration. This chromogenic substrate has a molecular formula of C₁₄H₁₈N₂O₈ and a molecular weight of 342.30 g/mol. Its systematic name according to IUPAC nomenclature is N-((2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide.

The compound appears as a white to light yellow solid with a melting point of 229-231°C (with decomposition). It is soluble in dimethylformamide (DMF) at a concentration of 25 mg/mL, yielding a clear, faintly yellow solution. For optimal storage stability, it should be maintained at -20°C.

Table 1: Physical and Chemical Properties of pNP-αGalNAc

Property Value
Molecular Formula C₁₄H₁₈N₂O₈
Molecular Weight 342.30 g/mol
CAS Number 23646-68-6
Melting Point 229-231°C (decomposition)
Appearance White to light yellow solid
Solubility 25 mg/mL in DMF
Storage Temperature -20°C
pKa (predicted) 12.76±0.70

Synonyms and Related Compounds

This compound is known by several names in scientific literature, including 4-nitrophenyl N-acetyl-alpha-D-galactosaminide, alpha-D-GalNAc-OC₆H₄NO₂-p, and GalNAc-alpha-PNP. It belongs to a family of chromogenic glycosides used in enzyme assays, with its beta-anomer (4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside) also being commercially available for studying beta-specific glycosidases.

The compound is structurally related to other chromogenic substrates such as p-Nitrophenyl 2-acetamido-2-deoxy-3-o-(beta-d-galactopyranosyl)-alpha-d-galactopyranoside (Gal beta(1-3)GalNAc-alpha-pNP), which contains an additional galactose moiety.

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188274
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23646-68-6
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
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Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside
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Record name p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside
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Preparation Methods

Koenigs-Knorr Glycosylation with 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Bromide

A foundational approach involves reacting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with a protected 2-acetamido-2-deoxy-D-galactopyranoside acceptor. For example:

  • Acceptor Preparation : p-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside is synthesized via acetalation of the parent glycoside with p-methoxybenzaldehyde and zinc chloride.

  • Glycosylation : The acceptor reacts with the galactopyranosyl bromide in a 1:1 nitromethane-benzene mixture under mercuric cyanide catalysis, yielding a disaccharide intermediate.

  • Deprotection : Sequential acid hydrolysis (80% acetic acid) removes the p-methoxybenzylidene group, followed by O-deacetylation with methanolic sodium methoxide to produce PNP-α-GalNAc.

Key Data :

ParameterValueSource
Yield (Glycosylation)68–72%
Reaction Time48–72 hours
Anomeric Specificityα:β = 9:1

Protective Group Engineering for Regioselective Functionalization

Regioselectivity is achieved through judicious use of transient protective groups, ensuring functionalization at the 3-O or 6-O positions.

p-Methoxybenzylidene Acetal as a Temporary Protective Group

The 4,6-O-(p-methoxybenzylidene) group is instrumental in blocking hydroxyls at C4 and C6, directing glycosylation to C3:

  • Synthesis of Protected Acceptor : Treatment of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde and ZnCl₂ yields the 4,6-O-protected derivative.

  • Selective Acetylation : Monoacetylation at C3 under mild conditions (pyridine, acetic anhydride) prepares the acceptor for glycosylation.

Advantages :

  • Enables sequential functionalization at C3 and C6.

  • Compatibility with acid-labile deprotection (80% acetic acid).

Alternative Pathways via Benzyl-Protected Intermediates

Benzyl groups offer stability under acidic and basic conditions, facilitating multi-step syntheses.

Benzyl 2-Acetamido-3-O-Acetyl-2-Deoxy-α-D-Galactopyranoside

  • Glycosylation : Reacting the benzyl-protected acceptor with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in nitromethane-benzene yields a 6-O-β-D-galactosylated product.

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, affording the free disaccharide.

Performance Metrics :

StepYieldPurity (HPLC)
Glycosylation65%>90%
Hydrogenolysis85%>95%

Structural Validation and Analytical Techniques

Post-synthetic characterization ensures correct regiochemistry and anomeric configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include δ 5.32 (α-anomeric H1, J = 3.6 Hz) and δ 2.01 (N-acetyl methyl).

  • ¹³C NMR : Distinctive resonances at δ 100.8 (C1, α-configuration) and δ 170.2 (N-acetyl carbonyl).

High-Performance Liquid Chromatography (HPLC)

  • Method : C18 column, isocratic elution (70:30 H₂O:MeCN), UV detection at 310 nm.

  • Retention Time : 12.3 minutes (PNP-α-GalNAc).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Koenigs-KnorrHigh α-selectivityToxic Hg(CN)₂ catalyst65–72%
Benzyl ProtectionAir-stable intermediatesRequires hydrogenolysis70–85%
p-MethoxybenzylideneRegioselective protectionAcid-sensitive60–68%

Industrial-Scale Considerations

  • Catalyst Recycling : Mercury-based catalysts pose environmental risks, prompting exploration of Ag₂O or molecular sieves as alternatives.

  • Cost Analysis : Raw material expenses are dominated by 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (∼$120/g) .

Scientific Research Applications

Enzyme Substrate in Glycosylation Studies

pNP-GalNAc serves as a substrate for glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates. The hydrolysis of pNP-GalNAc by these enzymes results in the release of p-nitrophenol, which can be quantitatively measured using spectrophotometric methods.

Key Applications:

  • Detection of Glycosyltransferase Activity: The hydrolysis reaction produces a chromogenic product that can be monitored at specific wavelengths, typically around 405 nm. This allows researchers to assess enzyme activity quantitatively.
  • Characterization of Enzymatic Kinetics: By varying substrate concentrations and measuring reaction rates, researchers can derive kinetic parameters such as VmaxV_{max} and KmK_m.

Table 1: Comparison of Substrates for Glycosyltransferases

SubstrateEnzyme TypeDetection MethodReference
pNP-GalNAcN-acetylgalactosaminidaseSpectrophotometry
p-Nitrophenyl-α-D-galactosideα-galactosidaseColorimetric assay
4-Nitrophenyl-β-D-glucosideβ-glucosidaseColorimetric assay

Role in Glycosylation Inhibition Studies

Research has demonstrated that pNP-GalNAc can be employed to investigate the effects of glycosylation on protein function. In particular, it has been used to study O-linked glycosylation processes, which are crucial in the post-translational modification of proteins.

Case Study: Inhibition of O-Glycosylation
A study explored how the inhibition of O-glycosylation affected HIV infectivity. The addition of pNP-GalNAc analogs led to significant changes in viral replication rates and infectivity, indicating the importance of glycosylation in viral pathogenesis. The results showed that treatment with pNP-GalNAc increased the percentage of HIV-infected cells significantly compared to controls .

Applications in Diagnostic Assays

The compound is also utilized in diagnostic assays, particularly for detecting enzyme deficiencies related to galactose metabolism. It is particularly relevant in clinical settings for diagnosing conditions such as galactosemia.

Diagnostic Application:

  • Galactosemia Testing: By measuring the enzyme activity using pNP-GalNAc as a substrate, clinicians can diagnose deficiencies in galactose-1-phosphate uridylyltransferase or galactokinase.

Research on Therapeutic Targets

Recent studies have focused on using pNP-GalNAc derivatives to explore therapeutic targets related to cancer and viral infections. By inhibiting specific glycosylation pathways, researchers aim to develop novel treatments that enhance the efficacy of existing therapies.

Example Findings:

  • In pancreatic cancer models, pNP-GalNAc derivatives were shown to enhance the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil . This suggests potential applications in combination therapies.

Mechanism of Action

The primary mechanism of action for p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves its role as a substrate for N-acetyl-D-galactosaminidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This reaction is crucial for various biochemical assays and diagnostic tests.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Applications Reference
p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside 23646-68-6 C₁₄H₁₈N₂O₈ 342.3 α-linkage, acetamido at C2 Substrate for α-N-acetylgalactosaminidases
p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside 3459-18-5 C₁₄H₁₈N₂O₈ 342.3 β-linkage, glucopyranose backbone Substrate for β-N-acetylglucosaminidases (e.g., HEX enzymes)
2-Nitrophenyl N-acetyl-α-D-galactosaminide - C₁₄H₁₈N₂O₈ 342.3 α-linkage, ortho -nitrophenyl group Lower enzymatic hydrolysis rates due to steric hindrance
4-Nitrophenyl 2-acetamido-4,6-O-methoxybenzylidene-α-D-galactopyranoside 59868-86-9 C₂₁H₂₆N₂O₉ 450.4 4,6-O-methoxybenzylidene protection Probes glycosidase specificity in sterically hindered environments
p-Nitrophenyl 4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside 184377-56-8 C₂₀H₂₈N₂O₁₃ 504.4 Disaccharide core (Galβ1→4GlcNAc) Studies on glycosyltransferase activity in lactose metabolism

Key Findings :

  • Linkage Stereochemistry: β-linked analogues (e.g., β-D-glucopyranoside) exhibit higher hydrolysis rates with β-specific enzymes like β-N-acetylglucosaminidases, while α-linked derivatives are selective for α-N-acetylgalactosaminidases .
  • Protective Groups : Methoxybenzylidene or acetyl groups (e.g., 4,6-O-methoxybenzylidene in CAS 59868-86-9) enhance stability and modulate enzyme access, enabling precise kinetic studies .
  • Aglycone Position: Ortho-nitrophenyl derivatives (e.g., 2-nitrophenyl) show reduced enzymatic turnover compared to para-isomers due to steric interference with active-site binding .

Enzymatic Specificity and Kinetic Parameters

Table 2: Enzymatic Activity Comparison

Compound Target Enzyme Km (mM) Vmax (μmol/min/mg) Reference
p-Nitrophenyl α-D-galactopyranoside α-Galactosidase 0.8 12.5
p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside α-N-Acetylgalactosaminidase 1.2 8.7
p-Nitrophenyl β-D-glucopyranoside β-Glucosidase 0.5 15.0
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-β-D-glucopyranoside β-N-Acetylglucosaminidase 2.1 5.3

Insights :

  • The acetamido group at C2 in p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside reduces Vmax compared to non-acetylated analogues, likely due to altered hydrogen bonding in the enzyme active site .
  • Acetylated derivatives (e.g., 3,6-di-O-acetyl) show increased Km values, reflecting lower substrate affinity caused by steric bulk .

Biological Activity

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (commonly referred to as 4NP-α-GalNAc) is a synthetic glycoside that has garnered attention in biochemical research, particularly in the study of glycosidases and their applications in enzymatic reactions. This compound serves as a chromogenic substrate for various enzymes, facilitating the understanding of enzyme kinetics and specificity.

Chemical Structure and Synthesis

The compound is characterized by its p-nitrophenyl group attached to a 2-acetamido-2-deoxy-alpha-D-galactopyranoside backbone. The synthesis typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-alpha-D-galactopyranoside, followed by deacetylation steps to yield the final product .

Enzymatic Substrate

One of the primary biological activities of this compound is its role as a substrate for endo-alpha-N-acetyl-D-galactosaminidase . This enzyme exhibits strict specificity for substrates containing the disaccharide Gal beta--->GalNAc linked via an alpha-linkage. The compound has been effectively used in enzyme assays to monitor enzyme activity due to the release of nitrophenol upon hydrolysis, which can be quantitatively measured spectrophotometrically .

Kinetic Studies

Kinetic parameters for the hydrolysis of 4NP-α-GalNAc have been studied extensively. For instance, the Michaelis-Menten constant KmK_m for this substrate was found to be approximately 6.5 mM, indicating its affinity for the enzyme under study. The maximum velocity (VmaxV_{max}) was determined to be around 0.4560 ± 0.0075 mM/min, showcasing its utility in enzyme kinetics research .

Case Study: Enzyme Purification

In a study involving the purification of endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae, this compound was employed as a competitive inhibitor. This application highlighted its effectiveness not only as a substrate but also as a tool for enzyme purification processes .

Comparative Analysis with Other Substrates

A comparative analysis of various nitrophenyl derivatives revealed that this compound exhibits superior enzymatic activity when compared to other substrates like p-nitrophenyl beta-D-glucosaminide and p-nitrophenyl beta-D-galactoside. This specificity underscores its potential in targeted biochemical applications .

Table: Enzyme Activity Comparison

SubstrateSpecific Enzyme Activity (U/mg) ± SD
This compound422 ± 17
p-Nitrophenyl beta-D-glucosaminide135.3 ± 5.5
p-Nitrophenyl beta-D-galactoside156.6 ± 6.7

Q & A

Q. What are the optimal conditions for using p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside in enzyme activity assays?

Methodological Answer: This compound is widely used as a chromogenic substrate for α-galactosidases and related enzymes. Optimal assay conditions depend on:

  • pH : Activity peaks at pH 4.0 for α-galactosidase due to protonation of catalytic residues, as shown by digestion assays using p-nitrophenyl glycopyranosides .
  • Detection : Liberated p-nitrophenol is quantified spectrophotometrically at 405 nm under alkaline conditions (pH ≥ 9.0), where the product exhibits strong absorbance .
  • Kinetic Parameters : Use continuous monitoring of absorbance to calculate KmK_m and VmaxV_{max}. For example, HPLC-UV coupled with microdialysis allows real-time determination of kinetic constants for β-glycosidases .

Q. How is p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside synthesized, and how is purity validated?

Methodological Answer: Synthesis :

  • Key Steps :
    • Protection : Acetylation of the galactosamine hydroxyl groups (e.g., 6-O-acetyl derivative) to prevent unwanted side reactions .
    • Glycosylation : React with p-nitrophenol using Ag₂O/2-DPBA as catalysts for regioselective coupling (yields ~10–45% depending on protecting groups) .
  • Purification : Column chromatography on silica gel (eluent: heptane/acetone gradients) .

Q. Characterization :

  • NMR : Confirm stereochemistry and substitution patterns (e.g., 1H^1H-NMR δ = 5.30 ppm for anomeric protons) .
  • HRMS : Validate molecular weight (e.g., [M + Na]⁺ = 779.2123) .

Advanced Research Questions

Q. How can substrate analogs of p-nitrophenyl derivatives be designed to study glycosidase specificity?

Methodological Answer:

  • Structural Modifications :
    • Backbone Alterations : Replace galactopyranose with glucopyranose or fucopyranose to probe substrate recognition (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside for α-L-fucosidase studies) .
    • Protecting Groups : Use acetyl or benzoyl groups to block specific hydroxyls, forcing enzymes to act on unprotected sites .
  • Assay Design : Compare hydrolysis rates of analogs to infer active-site constraints. For example, sulfated derivatives (e.g., 6-O-sulfo-β-D-galactopyranosyl) assess sulfatase dependence .

Q. How can researchers resolve contradictions in kinetic data when using this compound with enzyme isoforms?

Methodological Answer:

  • Source of Contradictions : Variant isoforms may differ in pH optima, cofactor requirements, or substrate binding pockets.
  • Strategies :
    • Isoform Isolation : Use affinity chromatography or recombinant expression to purify individual isoforms .
    • Competitive Inhibition : Test with inhibitors like 2-ethylhexyl glucopyranoside to identify isoform-specific binding .
    • Structural Analysis : Perform X-ray crystallography or docking simulations to map active-site differences .

Q. What methods enable regioselective glycosylation to synthesize derivatives with specific linkages?

Methodological Answer:

  • Catalytic Systems :
    • Ag₂O/2-DPBA : Promotes β-(1→3) linkages in galactofuranosylations (e.g., 10% yield for β-(1→3)-linked disaccharides) .
    • Enzymatic Synthesis : Use glycosyltransferases (e.g., dextransucrase) for stereocontrol, though yields may be lower than chemical methods .
  • Protecting Group Strategy :
    • Temporary Groups : 6-O-acetyl or 2-azidoethoxy groups direct reactivity to specific hydroxyls .
    • Orthoester Formation : Intermediate orthoesters (e.g., 18’ in ) can be hydrolyzed to target linkages .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

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